molecular formula C₁₈H₁₇N₃O₄S B1662860 Abt-751 CAS No. 141430-65-1

Abt-751

Cat. No. B1662860
M. Wt: 371.4 g/mol
InChI Key: URCVCIZFVQDVPM-UHFFFAOYSA-N
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Description

ABT-751, also known as E7010, is an orally bioavailable tubulin-binding agent . It is currently under clinical development for cancer treatment . In preclinical studies, ABT-751 showed antitumor activity against a broad spectrum of tumor lines, including those resistant to conventional chemotherapies .


Molecular Structure Analysis

The molecular formula of ABT-751 is C18H17N3O4S . It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

ABT-751 exhibits antiproliferative activity when tumor cells are exposed to it for ≥12 hours . The efficacious concentrations of ABT-751 determined in preclinical tumor models were 0.5 to 1.5 μg/mL .


Physical And Chemical Properties Analysis

ABT-751 is a sulfonamide with a molecular weight of 371.41 g/mol . It is orally bioavailable .

Scientific Research Applications

Applications in Hematologic Malignancies

  • ABT-751 in Hematologic Cancers : A study by Yee et al. (2005) explored the use of ABT-751 in patients with hematologic malignancies. The study found that ABT-751 showed potential in reducing circulating endothelial cells and peripheral blasts in some patients. This suggests its applicability in treating advanced myelodysplastic syndrome and relapsed or refractory acute leukemias (Yee et al., 2005).

Role in Hepatocellular Carcinoma

  • Inducing Autophagy and Apoptosis in Cancer Cells : Wei et al. (2016) investigated ABT-751's effects on hepatocellular carcinoma-derived cells. The study showed that ABT-751 causes cell cycle arrest and induces autophagy and apoptosis, highlighting its potential as a therapeutic agent in hepatocellular carcinoma (Wei et al., 2016).

Antivascular Properties in Tumor Models

  • Effects on Tumor Blood Vessels : Luo et al. (2009) conducted a study on ABT-751's antivascular properties, showing that it can induce a rapid reduction in tumor perfusion. This provides insights into its potential use in disrupting tumor vasculature (Luo et al., 2009).

Applications in Pediatric Cancers

  • Activity Against Pediatric Tumor Models : Morton et al. (2007) evaluated ABT-751 against various pediatric tumor models. The results suggested its effectiveness, particularly in neuroblastoma, rhabdomyosarcoma, and Wilms tumor models (Morton et al., 2007).

Pharmacogenetic Implications

  • Pharmacogenetics in ABT-751 Pharmacokinetics : Innocenti et al. (2013) studied the pharmacogenetics of ABT-751, providing valuable information on the genetic determinants that affect its pharmacokinetics. This research aids in understanding the patient-specific responses to ABT-751 (Innocenti et al., 2013).

Potential in Lung Cancer Treatment

  • ABT-751 in Non-Small Cell Lung Cancer : A study by Mauer et al. (2008) focused on the tolerability and efficacy of ABT-751 in patients with advanced non-small cell lung carcinoma (NSCLC). The research indicated that ABT-751 was well-tolerated and showed efficacy comparable to other treatments for NSCLC, making it a candidate for further evaluation in combination with other cytotoxic agents (Mauer et al., 2008).

Synergistic Effects with Other Treatments

  • Combination Therapies in Cancer : The synergistic effect of ABT-751 with other cancer treatments has been investigated. For example, Ma et al. (2012) studied the combination of ABT-751 with carboplatin in NSCLC patients, revealing that the combination suppressed lung cancer cell line growth and had moderate clinical antitumor activity (Ma et al., 2012).

Cytotoxicity and Mechanism of Action

  • Cytotoxic Effects and Molecular Mechanisms : Research by Dehghanian et al. (2021) on ABT-751’s effects in urinary bladder urothelial carcinoma-derived cells highlighted its role in inducing cell cycle arrest, autophagy, apoptosis, and inhibiting cell migration. This study provides a detailed insight into the molecular mechanisms of ABT-751's anticancer effects (Dehghanian et al., 2021).

Safety And Hazards

ABT-751 has been investigated in clinical trials for its safety . The maximum tolerated dose (MTD) for ABT-751 was found to be 250 mg/d for a daily schedule and 150 mg/d for a twice-daily schedule . Dose-limiting toxicities (DLTs) during cycle 1 were abdominal pain, constipation, and fatigue . Toxicities were abdominal pain, constipation, and neuropathy .

Future Directions

ABT-751 is active against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations . It inhibits P-gp ATPase activity, and it may be a BCRP and/or MDR3 substrate . ABT-751 warrants further investigation alone or in tandem with other drug efflux transporter inhibitors for hard-to-treat MDR melanoma .

properties

IUPAC Name

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVCIZFVQDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869913
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
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Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abt-751

CAS RN

141430-65-1, 857447-92-8
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
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Record name E 7010
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Record name ABT751
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Record name ABT-751
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Record name 141430-65-1
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Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide
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Record name ABT-751
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Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 2 in pyridine (9 mL/g) at 0° C. was treated with a mixture of para-methoxybenzenesulfonyl chloride (1.05 equivalents) in THF (1.4 mL/g) at 0° C. at a rate which kept the reaction temperature below 5° C., warmed to 25° C., stirred for 15 minutes, and concentrated. The concentrate was treated with n-propanol to provide a composition having 9% pyridine in the solvent mixture and to precipitate a solid. The mixture was cooled to 0° C. and filtered. The filtrant and washed with ethyl acetate (5-7 mL/g starting material) and dried at 45° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
995
Citations
AM Mauer, EEW Cohen, PC Ma, MF Kozloff… - Journal of Thoracic …, 2008 - Elsevier
… Plasma concentrations of ABT-751, ABT-751 glucuronide, and ABT-751 sulfate on days 1 and 15 are summarized in Table 4. Plasma concentration measurements are available for 30 …
Number of citations: 92 www.sciencedirect.com
Y Luo, VP Hradil, DJ Frost, SH Rosenberg… - Anti-cancer …, 2009 - journals.lww.com
… In preclinical studies, ABT-751 showed … of ABT-751 in a rat subcutaneous tumor model using dynamic contrast-enhanced magnetic resonance imaging. A single dose of ABT-751 (30 mg…
Number of citations: 45 journals.lww.com
T Ma, AD Fuld, JR Rigas, AE Hagey, GB Gordon… - Chemotherapy, 2012 - karger.com
… Preclinical studies of ABT-751 in combination with other cytotoxic … ABT-751 in combination with cisplatin exhibited greater than additive responses for all three studied doses of ABT-751 …
Number of citations: 59 karger.com
CM Rudin, A Mauer, M Smakal… - Journal of clinical …, 2011 - ncbi.nlm.nih.gov
… Nine patients participated in the phase I portion of this study; three patients received ABT-751 200 mg and six received ABT-751 250 mg. In total, 165 patients were randomly assigned …
Number of citations: 57 www.ncbi.nlm.nih.gov
CL Morton, EG Favours, KS Mercer, CR Boltz… - Investigational new …, 2007 - Springer
… ABT-751 is a novel antimitotic agent that binds tubulin at the colchicine binding … , ABT-751 is being evaluated in phase I and II clinical trials in children. Here we have evaluated ABT-751 …
Number of citations: 35 link.springer.com
KR Hande, A Hagey, J Berlin, Y Cai, K Meek… - Clinical cancer …, 2006 - AACR
… administered was excreted into the urine as ABT-751 (0.5%), ABT-751 sulfate (32%), and ABT-751 glucuronide (22%) during a dosing interval on cycle 1 day 7. ABT-751 CL r (<30 mL/h…
Number of citations: 101 aacrjournals.org
RJ Wei, SS Lin, WR Wu, LR Chen, CF Li… - Toxicology and applied …, 2016 - Elsevier
… Suppression of ROS significantly decreased ABT-751-induced autophagic and apoptotic … percentages of ABT-751-induced apoptotic cells. The autophagy induced by ABT-751 plays a …
Number of citations: 20 www.sciencedirect.com
JA Segreti, JS Polakowski, KA Koch, KC Marsh… - Cancer chemotherapy …, 2004 - Springer
… ABT-751 on tumor and non-tumor vascular function. In this report, we describe the in vivo regional hemodynamic effects of ABT-751 … and dose-dependent effects of ABT-751 on vascular …
Number of citations: 58 link.springer.com
E Fox, JM Maris, BC Widemann, W Goodspeed… - Clinical cancer …, 2008 - AACR
… ABT-751, and the maximum number of cycles of ABT-751 administered on the 21-day schedule was five. In subsequent cycles, ABT-751 … ABT-751–related toxicities occurring during the …
Number of citations: 63 aacrjournals.org
E Fox, JM Maris, SL Cohn, W Goodspeed… - Cancer chemotherapy …, 2010 - Springer
… (n = 25) had pharmacokinetic sampling after the first dose of ABT-751 (75–250 mg/m 2 /day) on a 7-day or 21-day schedule. ABT-751 and its glucuronide and sulfate metabolites were …
Number of citations: 32 link.springer.com

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